tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Chiral Building Blocks Stereochemistry Enantiomeric Purity

tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 2035072-26-3) is a chiral, Boc-protected octahydropyrrolo[3,4-c]pyrrole building block with molecular formula C13H24N2O2 and molecular weight 240.34 g/mol. The compound features a cis-fused bicyclic core bearing two methyl groups at the 3a and 6a positions, providing a rigid, three-dimensional scaffold that is increasingly employed as an isosteric replacement for piperazine in medicinal chemistry programs.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2035072-26-3
Cat. No. B3020151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
CAS2035072-26-3
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3/t12-,13+
InChIKeyNJFBBPHTKSLXPH-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 2035072-26-3): A Chiral Octahydropyrrolo[3,4-c]pyrrole Building Block for Drug Discovery


tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 2035072-26-3) is a chiral, Boc-protected octahydropyrrolo[3,4-c]pyrrole building block with molecular formula C13H24N2O2 and molecular weight 240.34 g/mol . The compound features a cis-fused bicyclic core bearing two methyl groups at the 3a and 6a positions, providing a rigid, three-dimensional scaffold that is increasingly employed as an isosteric replacement for piperazine in medicinal chemistry programs [1]. It is commercially available at purities up to 98% (NLT) from multiple vendors, with full analytical documentation including NMR, HPLC, and LC-MS .

Why Generic Substitution Fails for tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (2035072-26-3)


Substituting this compound with its racemic mixture (rac-tert-Butyl (3aR,6aS)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate) or the unsubstituted octahydropyrrolo[3,4-c]pyrrole scaffold is not chemically equivalent in drug discovery contexts. The cis-3a,6a-dimethyl configuration imparts a unique three-dimensional topology that influences target binding and selectivity, while the stereochemistry directly determines the spatial orientation of downstream functional groups during synthesis [1]. Furthermore, the Boc protecting group on the 2-position amine allows orthogonal deprotection strategies critical for constructing complex molecules such as kinase inhibitors and GPCR modulators . Generic or racemic alternatives lack this precise combination of cis-fused stereochemistry, gem-dimethyl substitution, and orthogonal amine protection, introducing unwanted stereochemical complexity or limiting synthetic versatility.

Quantitative Differentiation Evidence for tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate


Enantiomerically Defined cis Configuration vs. Racemic Mixture: Critical for Stereochemical Integrity in Chiral Drug Synthesis

The target compound is supplied as the defined cis enantiomer with specific optical rotation, as verified by its SMILES string (C(C)(C)(C)OC(=O)N1C[C@@]2([C@](C1)(CNC2)C)C) which encodes the absolute stereochemistry at both bridgehead carbons . In contrast, the racemic mixture (rac-tert-Butyl (3aR,6aS)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, CAS 2035072-26-3) contains equal amounts of both enantiomers, which can lead to divergent biological activity or complicate crystallization and purification in downstream syntheses .

Chiral Building Blocks Stereochemistry Enantiomeric Purity

Higher Purity (≥98% NLT) with Full Analytical Documentation vs. Standard 95% Purity Offerings in the Market

The compound is available at NLT 98% purity with comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS from Synblock and similarly at 98% purity from MolCore with ISO quality system certification . In contrast, the racemic mixture from CymitQuimica is specified at min. 95% purity , and the general cis product from ChemShuttle is listed at 95% purity .

Analytical Chemistry Quality Control Purity Specification

Octahydropyrrolo[3,4-c]pyrrole Scaffold as a Validated Isosteric Replacement for Piperazine: Improved Drug-Likeness in mGlu1 Negative Allosteric Modulators

In a published structure-activity relationship (SAR) study, the octahydropyrrolo[3,4-c]pyrrole scaffold was specifically selected as an isosteric replacement for the piperazine ring in mGlu1 negative allosteric modulators. Compounds based on this scaffold were characterized in protein binding and cytochrome P450 inhibition assays, demonstrating acceptable drug-likeness profiles that supported further optimization [1]. While the study did not employ the exact Boc-protected building block, the core octahydropyrrolo[3,4-c]pyrrole architecture is identical to that of the target compound.

Medicinal Chemistry Scaffold Hopping Isosteric Replacement

Validated Utility in Kinase Inhibitor and GPCR Modulator Synthesis: A Documented Entry Point for High-Value Drug Targets

The compound is explicitly listed by ChemShuttle as being essential for the synthesis of kinase inhibitors and GPCR modulators, two of the most commercially and therapeutically significant target classes in pharmaceutical R&D . This application focus is corroborated by the broader literature on octahydropyrrolo[3,4-c]pyrrole derivatives, which have been explored as orexin receptor antagonists [1] and histamine H4 receptor ligands [2], indicating the scaffold's privileged status for GPCR targets specifically.

Kinase Inhibitors GPCR Modulators Drug Discovery

High-Impact Application Scenarios for tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (2035072-26-3)


Asymmetric Synthesis of Kinase Inhibitors Requiring Defined Chiral Topology

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ this compound as a single-enantiomer core scaffold. The cis-3a,6a-dimethyl configuration provides a pre-organized three-dimensional geometry that can be exploited to achieve selective hinge-region binding. The Boc-protected 2-position amine enables late-stage diversification via orthogonal deprotection and subsequent coupling reactions, streamlining SAR exploration around the solvent-exposed region of the kinase active site .

GPCR Modulator Lead Optimization Leveraging the Octahydropyrrolo[3,4-c]pyrrole Privileged Scaffold

Building on the established precedent of octahydropyrrolo[3,4-c]pyrrole derivatives as orexin receptor antagonists [1] and histamine H4 receptor ligands [2], this Boc-protected building block serves as a late-stage diversification point for generating focused compound libraries. The combination of the rigid bicyclic core and the gem-dimethyl substitution mimics the conformational constraint of the endogenous ligand-binding pocket, potentially enhancing receptor subtype selectivity over monocyclic piperazine-based analogs.

Fragment-Based Drug Discovery (FBDD) Using a Three-Dimensional, sp³-Rich Fragment

The fully saturated octahydropyrrolo[3,4-c]pyrrole core with two quaternary carbon centers (3a and 6a) offers a high fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success rates . Researchers can use this compound as a fragment hit for X-ray crystallography soaking experiments, leveraging the electron-rich Boc carbonyl as a hydrogen bond acceptor anchor point.

GMP-Ready Pharmaceutical Intermediate Supply with Full Analytical Traceability

For process chemistry groups scaling up lead candidates, the availability of this compound at NLT 98% purity with complete analytical documentation (NMR, HPLC, LC-MS, MSDS) supports seamless tech transfer from medicinal chemistry to GMP manufacturing. The ISO-certified supply chain (MolCore) and multi-vendor sourcing options (Synblock, ChemShuttle) mitigate single-supplier risk for long-term clinical supply planning.

Quote Request

Request a Quote for tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.